Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Hydrochloride salt Molecular weight Water solubility

Select this hydrochloride salt for aqueous-compatible amide couplings & bioconjugation—the charged form dissolves directly in PBS/HEPES. Its methyl ester remains intact through acidic Boc deprotection (TFA-stable, unlike tert-butyl analogs), enabling orthogonal protecting-group strategies. Peer-reviewed as a key intermediate in DMP 757 GPIIb/IIIa antagonist synthesis, ensuring citable provenance for drug discovery. The 5-(aminomethyl) substitution directs electronic conjugation for downstream oxadiazole heterocycle formation via validated hydrazide routes. 97% purity, room-temperature shipping.

Molecular Formula C7H10ClNO3
Molecular Weight 191.61 g/mol
CAS No. 160938-84-1
Cat. No. B050965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
CAS160938-84-1
Synonyms5-(Aminomethyl)-2-furancarboxylic Acid Methyl Ester Hydrochloride
Molecular FormulaC7H10ClNO3
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)CN.Cl
InChIInChI=1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H
InChIKeyOJCCSWCSYOBPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride (CAS 160938-84-1): Procurement and Differentiation Guide


Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (CAS 160938-84-1) is a heteroaromatic building block of the furan-2-carboxylate class, characterized by a 5-(aminomethyl) substituent and a methyl ester group, supplied as a hydrochloride salt [1]. The hydrochloride form confers a molecular weight of 191.61 g/mol (free base: 155.15 g/mol) and imparts water solubility advantageous for aqueous reaction media [2]. It functions primarily as a synthetic intermediate for constructing more complex molecules via reactions of its primary amine, ester, and furan ring functionalities [3].

Why Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride Cannot Be Replaced by Generic Furan Analogs


Direct head-to-head comparative quantitative data for methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride against close structural analogs is extremely limited in the open literature. The majority of available information comes from vendor technical datasheets and synthetic methodology reports rather than dedicated comparative studies. However, class-level inferences from furan carboxylate chemistry and well-established structure-property relationships demonstrate that substituting this compound with a generic furan analog (e.g., altering the ester from methyl to ethyl or tert-butyl, or relocating the aminomethyl group from the 5- to the 3- or 4-position) would yield measurably different physicochemical properties, reactivity profiles, and synthetic outcomes [1]. The following evidence guide documents the quantifiable differentiators where data exist and explicitly notes where evidence strength is limited to class-level inference rather than direct head-to-head comparison.

Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride: Quantitative Differentiators and Evidence Assessment


Molecular Weight and Hydrochloride Salt Form: A Quantifiable Distinction for Procurement and Formulation

The hydrochloride salt form of methyl 5-(aminomethyl)furan-2-carboxylate (C7H10ClNO3, MW 191.61 g/mol) differs quantitatively from its free base counterpart (C7H9NO3, MW 155.15 g/mol) by a molecular weight increase of 36.46 g/mol, corresponding to the HCl component [1]. This salt form confers enhanced water solubility and crystalline handling properties compared to the free base, which is typically an oil or low-melting solid. In comparison, the ethyl ester hydrochloride analog (C8H12ClNO3) has a molecular weight of 205.64 g/mol—a difference of 14.03 g/mol attributable to the ethyl versus methyl ester moiety .

Hydrochloride salt Molecular weight Water solubility Ionic form

Ester Group Lipophilicity: Methyl Ester Versus Ethyl and tert-Butyl Analogs

The methyl ester group in methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride provides a distinct lipophilicity profile compared to its ethyl and tert-butyl ester analogs, which can be quantified using computed LogP (cLogP) values derived from standard cheminformatic models. The methyl ester (parent acid pKa ~3.5-4.0; ester is non-ionizable) yields a lower cLogP (~0.8-1.2) than the ethyl ester analog (cLogP ~1.3-1.7) and significantly lower than the tert-butyl ester analog (cLogP ~2.2-2.6) . This difference arises from the incremental addition of methylene units (-CH2-) to the alkyl chain, each contributing approximately +0.5 to LogP [1]. Lower lipophilicity of the methyl ester favors aqueous reaction media and may reduce nonspecific membrane partitioning in biological assays.

Lipophilicity LogP Membrane permeability Ester hydrolysis

5-Position Aminomethyl Substitution: Regioisomeric Differentiation from 3- and 4-Position Analogs

The aminomethyl group positioned at the furan 5-position (adjacent to the ring oxygen) confers a distinct electronic environment compared to regioisomers bearing the aminomethyl group at the 3- or 4-positions. The 5-position is conjugated with the 2-carboxylate ester via the furan π-system, creating a push-pull electronic motif that influences reactivity at both the amine and ester sites [1]. In contrast, methyl 3-(aminomethyl)furan-2-carboxylate (CAS 1154012-68-6) positions the aminomethyl group adjacent to the ester, potentially introducing steric hindrance during amide bond formation . The 4-position isomer (CAS 2771781-23-6) places the aminomethyl group at the β-position of the furan ring, electronically decoupled from both the ring oxygen and the ester group . While direct comparative reaction rate data for these specific regioisomers is not publicly available, class-level knowledge of furan electronic structure supports that the 5-position substitution pattern yields the most extensive π-conjugation with the ester, influencing UV absorption and reactivity in cycloaddition and electrophilic substitution reactions.

Regioisomer Substitution pattern Electronic effects Reactivity

Ester Hydrolysis Susceptibility: Methyl Ester Versus tert-Butyl Ester Stability Under Acidic Conditions

The methyl ester group in methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is significantly more resistant to acid-catalyzed hydrolysis than the tert-butyl ester analog (tert-butyl 5-(aminomethyl)furan-2-carboxylate). Under identical acidic conditions (e.g., trifluoroacetic acid in dichloromethane), tert-butyl esters undergo rapid cleavage via an SN1 mechanism involving the stable tert-butyl carbocation, with half-lives typically measured in minutes to hours [1]. In contrast, methyl esters require strongly acidic aqueous conditions (e.g., 6M HCl, reflux) and prolonged heating for complete hydrolysis, with half-lives in the range of hours to days under mild acidic conditions [2]. This stability difference of approximately 10² to 10³ fold in hydrolysis rate is a well-established principle in ester protecting group chemistry. No direct kinetic comparison of these specific furan analogs has been published, but the class-level behavior of alkyl esters is highly predictable and transferable to this scaffold .

Ester hydrolysis Protecting group Stability Reaction compatibility

Documented Use as DMP 757 Antiplatelet Agent Intermediate: A Validated Synthetic Application

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is explicitly documented as a reagent in the preparation of DMP 757 analogs, which are cyclic peptide GPIIb/IIIa receptor antagonists investigated as antiplatelet agents . The Wityak et al. study (Bioorg. Med. Chem. Lett., 1995) describes a series of novel cyclic peptides bearing heterocyclic linking moieties, for which this furan building block serves as a key intermediate [1]. The study reports in vitro antiplatelet activity data (IC50 values) for the resulting cyclic peptides in platelet aggregation assays. However, it is critical to note that the compound itself is a synthetic building block, not the final biologically active molecule; no direct biological activity data for methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride are reported in this or other identified literature. This application context establishes the compound's validated utility in medicinal chemistry synthesis, distinguishing it from structurally similar furan carboxylates that lack documented use in drug candidate synthesis.

DMP 757 Antiplatelet GPIIb/IIIa antagonist Cyclic peptide

Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride: Evidence-Backed Application Scenarios for Procurement Decisions


Aqueous-Phase Amide Coupling and Bioconjugation Chemistry

The hydrochloride salt form of methyl 5-(aminomethyl)furan-2-carboxylate (MW 191.61 g/mol) provides water solubility that facilitates amide bond formation in aqueous or mixed aqueous-organic solvent systems. The methyl ester group, with its relatively low cLogP (~0.8-1.2), maintains moderate polarity that supports dissolution in aqueous buffers commonly used for bioconjugation (e.g., PBS pH 7.4, HEPES) [1]. This combination of salt form and ester lipophilicity makes the compound suitable for coupling to water-soluble peptides, carbohydrates, or oligonucleotides without requiring organic co-solvents that might denature biomolecules [2].

Multi-Step Synthesis Requiring Orthogonal Carboxylate Protection

In synthetic sequences where the carboxylic acid must remain protected during acidic transformations (e.g., Boc deprotection with TFA, Lewis acid-catalyzed reactions, or glycosylation), the methyl ester group of methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride provides acid stability that tert-butyl ester analogs cannot offer. The methyl ester resists cleavage under mild to moderate acidic conditions, with hydrolysis requiring strongly acidic aqueous media and heat [1]. This orthogonality enables selective manipulation of amine protecting groups (e.g., Boc, Fmoc) while preserving the carboxylate as the methyl ester, to be hydrolyzed at a later, strategically chosen step [2].

Heterocycle Synthesis via the 1,3,4-Oxadiazole Scaffold

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride has been demonstrated to react with hydrazine hydrate to form the corresponding hydrazide, which can be acylated and subjected to heterocyclization to yield furan derivatives containing a 1,3,4-oxadiazole ring [1]. This validated synthetic pathway provides a direct route to biologically relevant heterocyclic scaffolds. The 5-position aminomethyl substitution pattern ensures electronic conjugation with the furan ring, potentially influencing the photophysical and electronic properties of the resulting oxadiazole-containing compounds [2].

Medicinal Chemistry Building Block with Validated Drug Candidate Precedent

For medicinal chemistry programs, methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride offers the advantage of peer-reviewed documentation as an intermediate in the synthesis of DMP 757 analogs, a series of cyclic peptide GPIIb/IIIa receptor antagonists investigated as antiplatelet agents [1]. This precedent establishes the compound's synthetic utility in drug discovery contexts and may provide a citable reference for publications, patents, or regulatory submissions involving novel furan-based drug candidates [2].

Technical Documentation Hub

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